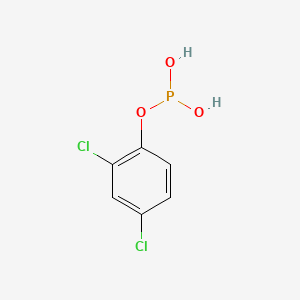
Phenol, 2,4-dichloro-, phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,4-dichloro-, phosphite is a chemical compound that combines the properties of phenol and phosphite groups. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of two chlorine atoms attached to the phenol ring and a phosphite group, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of Phenol, 2,4-dichloro-, phosphite typically involves the reaction of 2,4-dichlorophenol with phosphorous acid or its derivatives. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and high-yield production.
Analyse Des Réactions Chimiques
Phenol, 2,4-dichloro-, phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the phosphite group to phosphine derivatives.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include phosphates, phosphines, and substituted phenols.
Applications De Recherche Scientifique
Phenol, 2,4-dichloro-, phosphite has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used as an antioxidant in the production of plastics and other materials to prevent degradation.
Mécanisme D'action
The mechanism of action of Phenol, 2,4-dichloro-, phosphite involves its ability to act as an antioxidant. The compound can decompose hydroperoxides and inhibit radical chain reactions, thereby stabilizing polymers and other materials. The molecular targets include hydroperoxides and free radicals, and the pathways involved are primarily related to oxidation-reduction reactions.
Comparaison Avec Des Composés Similaires
Phenol, 2,4-dichloro-, phosphite can be compared with other similar compounds such as:
Phenol, 2,4-dichloro-: Lacks the phosphite group and has different chemical properties.
Tris(2-chlorophenyl) phosphite: Contains three chlorophenyl groups and exhibits different reactivity.
Tris(2,4,6-chlorophenyl) phosphite: Contains three chlorophenyl groups with additional chlorine atoms, leading to unique properties. The uniqueness of this compound lies in its specific combination of phenol and phosphite groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
4205-75-8 |
|---|---|
Formule moléculaire |
C6H5Cl2O3P |
Poids moléculaire |
226.98 g/mol |
Nom IUPAC |
(2,4-dichlorophenyl) dihydrogen phosphite |
InChI |
InChI=1S/C6H5Cl2O3P/c7-4-1-2-6(5(8)3-4)11-12(9)10/h1-3,9-10H |
Clé InChI |
JHMJBIKWGBCECB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



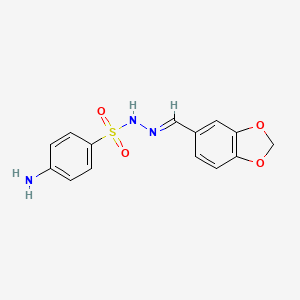
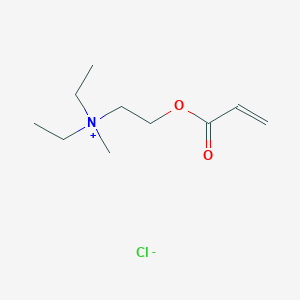
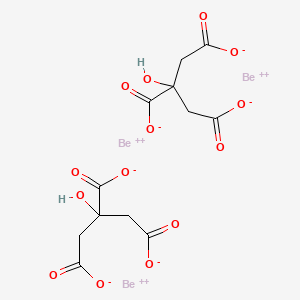


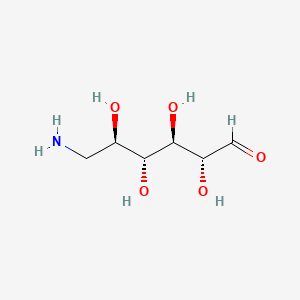
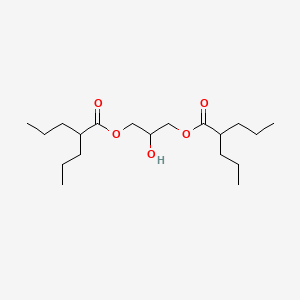
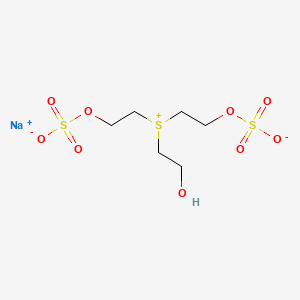

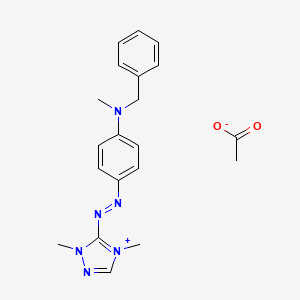
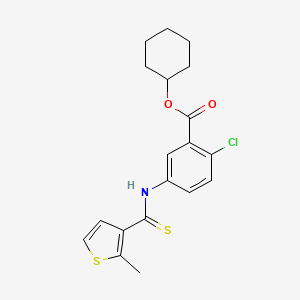

![[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate](/img/structure/B12673143.png)
